(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine
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Overview
Description
1-(1,3-benzodioxol-5-yl)-N-(1-prop-2-enyl-2-benzimidazolyl)methanimine is a member of benzodioxoles.
Scientific Research Applications
Antimicrobial Activities
(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine and its derivatives demonstrate significant effectiveness against various microbial strains. The study by Abd El-Meguid (2014) synthesized compounds containing the benzoimidazole moiety, which exhibited potent antimicrobial properties against gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeuroginosa), and fungi (Candida albicans, Aspergillus niger) (E. A. Abd El-Meguid, 2014).
Synthesis Strategies
The synthesis strategies for compounds with benzoimidazole derivatives involve various reactions, as detailed by Chen et al. (2020). They described a method for synthesizing benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates through an I2-mediated direct sp3 C–H amination reaction. This approach highlights a transition-metal-free, operationally simple, and scalable method yielding high efficiency (Wenjun Chen et al., 2020).
Antihypertensive Properties
Sharma et al. (2010) synthesized benzimidazole derivatives with potential antihypertensive properties. This research focused on the antihypertensive activity of these derivatives, showing significant results in controlling blood pressure (Mukesh C. Sharma et al., 2010).
Biological Activity Studies
Rudyanto et al. (2014) investigated the biological activity of 1,3-benzoxazine and aminomethyl derivatives synthesized from eugenol, including compounds related to this compound. The study involved brine shrimp lethality tests, revealing potential bioactivity for further exploration (Marcellino Rudyanto et al., 2014).
Synthesis of Allied Compounds
Bondarenko et al. (2015) reported the synthesis of N-Allyl-5-amino-1H-pyrazole-4-carboxamides, showcasing reactions with various agents to produce cyclic compounds. This research adds to the understanding of the synthesis and potential applications of compounds related to this compound (N. Bondarenko et al., 2015).
Properties
Molecular Formula |
C18H15N3O2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-(1-prop-2-enylbenzimidazol-2-yl)methanimine |
InChI |
InChI=1S/C18H15N3O2/c1-2-9-21-15-6-4-3-5-14(15)20-18(21)19-11-13-7-8-16-17(10-13)23-12-22-16/h2-8,10-11H,1,9,12H2/b19-11+ |
InChI Key |
DOEIFGVWGAWEPM-YBFXNURJSA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2N=C1/N=C/C3=CC4=C(C=C3)OCO4 |
SMILES |
C=CCN1C2=CC=CC=C2N=C1N=CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1N=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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